Solpecainol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

索尔佩卡因醇是一种以其抗心绞痛和抗心律失常特性而闻名的化合物 。它主要用于治疗心血管疾病,特别是在治疗心绞痛和心律失常方面。 该化合物的化学式为C18H23NO3,摩尔质量为301.386 g/mol .

准备方法

合成路线和反应条件

索尔佩卡因醇的合成涉及多个步骤,从中间体的制备开始。 一种常见的合成路线包括在特定条件下,苯氧基丙醇与苯丙二醇反应生成所需产物 。该反应通常需要催化剂,并在受控的温度和压力下进行,以确保高产率和纯度。

工业生产方法

在工业环境中,索尔佩卡因醇是在大型化学反应器中生产的,这些反应器可以精确控制反应条件。 该过程涉及使用高纯度试剂和先进的纯化技术,以获得具有所需规格的最终产品 .

化学反应分析

反应类型

索尔佩卡因醇经历各种化学反应,包括:

氧化: 索尔佩卡因醇可以被氧化形成相应的氧化物。

还原: 它可以被还原形成还原衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 通常使用卤素和烷基化剂等试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,索尔佩卡因醇的氧化可以产生氧化物,而还原可以产生醇衍生物 .

科学研究应用

索尔佩卡因醇在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 研究其对生物系统的影响,特别是在心血管研究中。

医学: 研究其在治疗心血管疾病方面的潜在治疗作用。

工业: 用于生产药物和其他化学产品.

相似化合物的比较

生物活性

Solpecainol is a compound recognized for its biological activity, particularly as a sodium channel blocker. Its chemical formula is C18H23NO3, and it has been studied for its potential applications in treating neurological and cardiovascular diseases. This article will delve into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily as a sodium channel blocker. Sodium channels are crucial for the propagation of action potentials in neurons and muscle cells. By inhibiting these channels, this compound can modulate excitability in nervous and muscular tissues, which is particularly useful in conditions characterized by excessive neuronal firing or arrhythmias.

Biological Activity

- Sodium Channel Blockade : this compound's ability to block sodium channels can lead to decreased neuronal excitability and reduced heart rate variability, making it a candidate for managing conditions such as epilepsy and certain cardiac arrhythmias .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating damage in neurodegenerative diseases .

Case Studies

- Cardiovascular Applications : In a study involving rabbit Purkinje fibers, this compound demonstrated significant sodium channel blocking activity, which was linked to alterations in cardiac conduction velocity . This suggests its potential utility in treating arrhythmias.

- Neurological Studies : Research indicated that this compound could reduce seizure activity in animal models of epilepsy. The compound's efficacy was evaluated through behavioral tests and electrophysiological recordings, showing promise as an anticonvulsant agent.

Comparative Data Table

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window and safety profile. Although specific pharmacokinetic data is limited, studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.

- Metabolism : Primarily metabolized in the liver with various metabolites contributing to its overall pharmacological effects.

- Excretion : Excreted mainly via urine.

Toxicological studies are ongoing, but initial findings indicate that this compound has a favorable safety profile at therapeutic doses.

属性

CAS 编号 |

68567-30-6 |

|---|---|

分子式 |

C18H23NO3 |

分子量 |

301.4 g/mol |

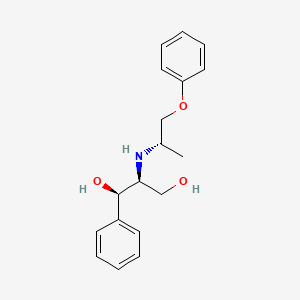

IUPAC 名称 |

(1R,2S)-2-[[(2S)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol |

InChI |

InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m0/s1 |

InChI 键 |

DQAFKLGCFBLEOM-JCGIZDLHSA-N |

SMILES |

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O |

手性 SMILES |

C[C@@H](COC1=CC=CC=C1)N[C@@H](CO)[C@@H](C2=CC=CC=C2)O |

规范 SMILES |

CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O |

Key on ui other cas no. |

68567-30-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。